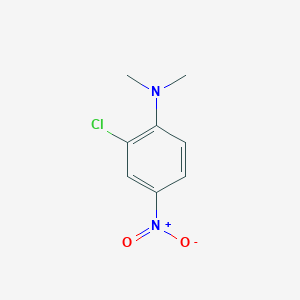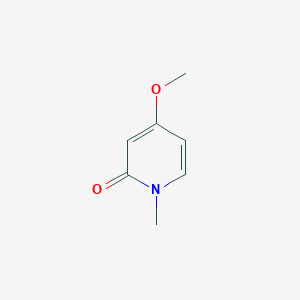
(2-Sec-butoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-Sec-butoxybenzyl)amine typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the alkylation of ammonia or a primary amine with a haloalkane under controlled conditions. For example, the reaction of 2-(sec-butoxy)benzyl chloride with ammonia or a primary amine can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Sec-butoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert this compound to its corresponding secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like acid chlorides and sulfonyl chlorides are used under alkaline conditions to form amides and sulfonamides.
Major Products:
Oxidation: Quaternary ammonium compounds and amine oxides.
Reduction: Secondary and tertiary amines.
Substitution: Amides and sulfonamides.
Applications De Recherche Scientifique
(2-Sec-butoxybenzyl)amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of (2-Sec-butoxybenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers on target molecules .
Comparaison Avec Des Composés Similaires
- 2-(sec-butoxy)benzylamine
- 2-(1-methylpropoxy)benzylamine
Comparison: (2-Sec-butoxybenzyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
(2-butan-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNZQJAMBTBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629306 |
Source


|
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042628-16-9 |
Source


|
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)






![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
